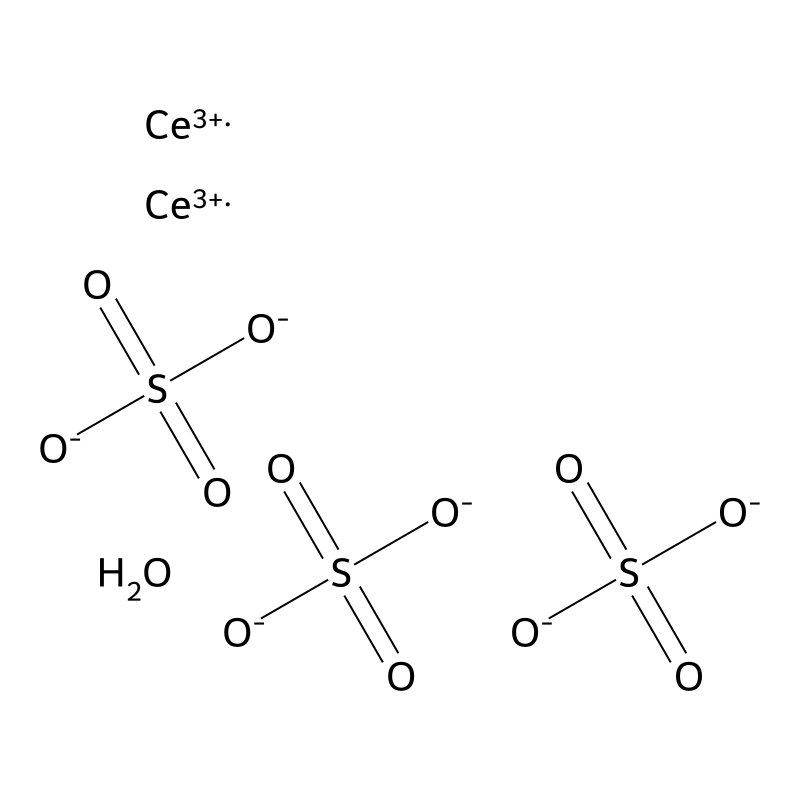Cerium(3+);trisulfate;hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Oxidation-Reduction Reactions
Cerium(III) sulfate hydrate can act as both an oxidizing and reducing agent due to the ability of cerium (Ce) to exist in multiple oxidation states (Ce(III) and Ce(IV)). This property makes it useful in various research areas, including:
- Analytical Chemistry: Cerium(III) sulfate hydrate is a common titrant in volumetric analysis for the determination of oxidizable substances. Source: [Cerium sulfate as an analytical reagent_ as_an_analytical_reagent]
Material Science Research
Cerium(III) sulfate hydrate is used in materials science research for several purposes, including:
- Solid Oxide Fuel Cells (SOFCs): Cerium(III) sulfate hydrate is a precursor for ceria (CeO2), a material with important applications in SOFCs due to its oxygen storage capacity. Source: [Ceria-based solid electrolytes for fuel cells]
- Production of Advanced Ceramics: Cerium(III) sulfate hydrate is a starting material for the synthesis of various functional ceramic materials with applications in electronics, catalysis, and optics. Source: [Sol-gel preparation of CeO2-ZrO2 nanocomposites]
Biological Research
Cerium(III) sulfate hydrate has potential applications in biological research, including:
- Antioxidant Activity: Studies suggest that cerium(III) ions might possess antioxidant properties, although further research is needed to understand the mechanisms involved. Source: [Ce(III)/citrate complex as a superoxide radical scavenger and protetor against oxidative stress: ]
- Radiopharmaceutical Research: Radioactive isotopes of cerium can be complexed with sulfate groups for potential applications in radiodiagnosis and radiotherapy. Source: [Radiopharmaceuticals with Therapeutic Applications: ]
Cerium(3+);trisulfate;hydrate, commonly referred to as Cerium(III) sulfate hydrate, is a chemical compound with the molecular formula , where represents the number of water molecules associated with the sulfate. The compound typically exists in various hydrated forms, with Cerium(III) sulfate octahydrate being one of the most prevalent forms, characterized by its white to off-white crystalline appearance. Its molecular weight is approximately 586.44 g/mol for the hydrate form and 712.54 g/mol for the octahydrate form .
Cerium is a member of the lanthanide series and is known for its unique properties, including its ability to exist in multiple oxidation states, primarily +3 and +4. As a trivalent ion, cerium plays a significant role in various
- Hydrolysis: In aqueous solutions, cerium(III) ions can undergo hydrolysis to form cerium hydroxide:
- Redox Reactions: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents:
- Complex Formation: Cerium(III) ions can form complexes with various ligands, which can alter their solubility and reactivity.
Cerium compounds, including Cerium(3+);trisulfate;hydrate, have been studied for their potential biological applications. Cerium ions exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, they have been investigated for their effects on cellular processes such as apoptosis and proliferation. Research indicates that cerium compounds may also have applications in drug delivery systems due to their biocompatibility and ability to facilitate cellular uptake .
Cerium(3+);trisulfate;hydrate can be synthesized through various methods:
- Direct Reaction: Mixing cerium oxide or cerium carbonate with sulfuric acid produces cerium sulfate:
- Precipitation: Cerium salts can be precipitated from aqueous solutions by adding sulfate sources to cerium solutions under controlled conditions.
- Hydration: The hydrated forms can be obtained by evaporating solutions containing cerium sulfate under specific humidity conditions.
Studies on the interactions of Cerium(3+);trisulfate;hydrate with other compounds reveal its potential as a modifier in catalytic processes and its ability to influence biological pathways. Research indicates that its interaction with biomolecules can enhance or inhibit certain biological activities, making it a subject of interest for further pharmacological studies .
Cerium(3+);trisulfate;hydrate shares similarities with other rare earth metal sulfates but exhibits unique properties due to its specific oxidation state and hydration characteristics. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Cerium(III) sulfate pentahydrate | 658.5 g/mol | Contains five water molecules | |
| Lanthanum(III) sulfate | 614.5 g/mol | Similar structure but different metal | |
| Neodymium(III) sulfate | 663.5 g/mol | Different rare earth element | |
| Praseodymium(III) sulfate | 664.5 g/mol | Similar properties but different metal |
Cerium(3+);trisulfate;hydrate stands out due to its specific hydration state and biological activity, making it particularly valuable in both industrial and research applications .








